Cas no 94-62-2 (Piperine)

Piperine is a bioavailable alkaloid derived from Piper nigrum L., offering enhanced absorption rates and increased efficacy in formulations. Its key advantages include improved solubility, thermal stability, and reduced degradation, making it an attractive ingredient for pharmaceuticals, nutraceuticals, and cosmetic applications requiring sustained release properties.
Piperine structure
Piperine structure
商品名:Piperine
CAS番号:94-62-2
MF:C17H19NO3
メガワット:285.337664842606
MDL:MFCD00005839
CID:34754
PubChem ID:24898568

Piperine 化学的及び物理的性質

名前と識別子

    • Piperine
    • N-PIPEROYLPIPERIDIN
    • (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-piperidine
    • FEMA 2909
    • 5-BENZO[1,3]DIOXOL-5-YL-1-PIPERIDIN-1-YL-PENTA-2,4-DIEN-1-ONE
    • 1-PIPERONYLPIPERIDINE
    • 1-PIPEROYLPIPERIDINE
    • 1-PIPERYLPIPERIDINE
    • Piperin
    • PIPERINE(P)
    • PIPERINE(P) PrintBack
    • PIPERINE(RG)
    • (E,E)-1-Piperoylpiperidine
    • Bioperine
    • PIPERLINE
    • Piperylpiperidine
    • trans,trans-1-piperoylpiperidine
    • 1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
    • black pepper extract, peperine
    • Piperoylpiperidine
    • FEMA No. 2909
    • N-[(E,E)-Piperoyl]piperidine
    • Piperidine, 1-piperoyl-, (E,E)-
    • Piperine (aliphatic)
    • 1-Piperoylpiperidine, (E,E)-
    • 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]piperidine
    • N-(E,E)-piperoyl-piperidine
    • piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-
    • U71XL721QK
    • MXXWOMGUGJBKIW-YPCII
    • (2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one (ACI)
    • Piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]- (9CI)
    • Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)- (ZCI)
    • Piperidine, 1-piperoyl-, (E,E)- (8CI)
    • Piperine (6CI)
    • (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one
    • (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
    • (E,E)-5-(3,4-Methylenedioxyphenyl)-2,4-pentadienoylpiperidide
    • Bioperin
    • NSC 21727
    • Pepper oil
    • N-((E,E)-piperoyl)piperidine
    • MLS002473213
    • SMR001548271
    • PIPERINE, 97% [94-62-2]
    • PIPERINE, 99% [94-62-2]
    • MLS002153830
    • 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine
    • SMR000112278
    • MLSMR
    • 1-Piperoylpiperidine; (2E,4E)-form
    • 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
    • 1-Piperoyl-piperidine
    • MLS006011979
    • Piperine98%
    • MDL: MFCD00005839
    • インチ: 1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+
    • InChIKey: MXXWOMGUGJBKIW-YPCIICBESA-N
    • ほほえんだ: C(/C1C=CC2OCOC=2C=1)=C\C=C\C(N1CCCCC1)=O
    • BRN: 90741

計算された属性

  • せいみつぶんしりょう: 285.136493g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.5
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 285.136493g/mol
  • 単一同位体質量: 285.136493g/mol
  • 水素結合トポロジー分子極性表面積: 38.8Ų
  • 重原子数: 21
  • 複雑さ: 412
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • ぶんしりょう: 285.34

じっけんとくせい

  • 色と性状: White powder
  • 密度みつど: 1.0864 (rough estimate)
  • ゆうかいてん: 128.0 to 133.0 deg-C
  • ふってん: 498.524°C at 760 mmHg
  • フラッシュポイント: 255.3±27.3 °C
  • 屈折率: 1.5400 (estimate)
  • ようかいど: 0.04g/l
  • すいようせい: 40 mg/L (18 ºC)
  • あんていせい: Stable. Incompatible with strong oxidizing agents.
  • PSA: 38.77000
  • LogP: 2.93510
  • FEMA: 2909
  • 酸性度係数(pKa): 12.22(at 18℃)
  • かんど: 光、湿度、空気に敏感
  • じょうきあつ: 0.0±1.3 mmHg at 25°C
  • マーカー: 7472
  • ようかいせい: ほとんど水に溶けず、エタノール、ベンゼン、酢酸に溶ける。

Piperine セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P264-P270-P301+P312+P330-P501
  • WGKドイツ:3
  • 危険カテゴリコード: R21/22
  • セキュリティの説明: S22-S24/25-S36/37
  • RTECS番号:TN2321500
  • 危険物標識: Xn
  • TSCA:Yes
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • リスク用語:R21/22

Piperine 税関データ

  • 税関コード:2939999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Piperine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P815922-25g
Piperine
94-62-2 97%
25g
¥538.00 2022-09-01
abcr
AB118603-25 g
Piperine, 98%; .
94-62-2 98%
25 g
€131.00 2023-07-20
abcr
AB118603-100 g
Piperine, 98%; .
94-62-2 98%
100 g
€333.00 2023-07-20
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S30603-100g
Piperine
94-62-2 BR,98%
100g
¥1400.00 2022-01-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P0460-5g
Piperine
94-62-2 97.0%(LC&N)
5g
¥545.0 2022-06-10
BAI LING WEI Technology Co., Ltd.
293643-5G
Piperine, 98%
94-62-2 98%
5G
¥ 266 2022-04-26
Enamine
EN300-7392817-0.05g
(2E,4E)-5-(1,3-dioxaindan-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one
94-62-2 95%
0.05g
$19.0 2023-07-07
Key Organics Ltd
AS-17442-10MG
Piperine
94-62-2 >97%
10mg
£51.00 2025-02-09
TargetMol Chemicals
T3002-100mg
Piperine
94-62-2 100%
100mg
¥ 99 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011675-20mg
Piperine
94-62-2
20mg
¥95 2024-07-19

Piperine 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
A metal-free approach for transamidation of amides with amines in aqueous media
Srinivas, Mahesuni; Hudwekar, Abhinandan D.; Venkateswarlu, Vunnam; Reddy, G. Lakshma; Kumar, K. A. Aravinda; et al, Tetrahedron Letters, 2015, 56(33), 4775-4779

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Catecholborane
1.2 Reagents: Sodium carbonate Catalysts: Potassium hydroxide ,  Palladium diacetate Solvents: Ethanol
リファレンス
New access to conjugated dien- and enamides. Synthesis of dehydropipernonaline, pipernonaline and related biologically active amides
Kaga, Harumi; Ahmed, Zaheer; Gotoh, Kohei; Orito, Kazuhiko, Synlett, 1994, (8), 607-8

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  30 min, rt
1.2 6 - 8 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway
Wang, Lun; Cai, Xiaoying; Shi, Mingsong; Xue, Linlin; Kuang, Shuang; et al, European Journal of Medicinal Chemistry, 2020, 199,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Alumina Solvents: Dichloromethane ,  Dibromodifluoromethane
リファレンス
Stereoselective synthesis of piperamide alkaloids by modified Ramberg-Baecklund reaction
Li, Yang; Zhang, Yu; Wang, Xiao Long; Huang, Zhi; Cao, Xiao Ping, Chinese Chemical Letters, 2004, 15(6), 631-634

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine
リファレンス
Addition of carbon nucleophiles to aldehyde tosylhydrazones of aromatic and heteroaromatic-compounds: total synthesis of piperine and its analogs
Chandrasekhar, S.; Reddy, M. Venkat; Reddy, K. Srinivasa; Ramarao, C., Tetrahedron Letters, 2000, 41(15), 2667-2670

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Alumina Solvents: Dichloromethane ,  Dibromodifluoromethane ;  1 h, rt
リファレンス
Stereoselective synthesis of naturally occurring unsaturated amide alkaloids by a modified Ramberg-Baecklund reaction
Li, Yang; Zhang, Yu; Huang, Zhi; Cao, Xiaoping; Gao, Kun, Canadian Journal of Chemistry, 2004, 82(5), 622-630

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
Three-component synthesis of (E)-α,β-unsaturated amides of the piperine family
Schobert, Rainer; Siegfried, Sven; Gordon, Gary J., Journal of the Chemical Society, 2001, (19), 2393-2397

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triethylamine ,  N-Bromosuccinimide ,  Lithium chloride Catalysts: Triphenylantimony ,  Palladium diacetate ,  1-Butanaminium, N,N,N-tributyl-, 2,2,2-trifluoroacetate (1:1) Solvents: Dichloroethane
リファレンス
Catalytic Hunsdiecker reaction and one-pot catalytic Hunsdiecker-Heck strategy: synthesis of α,β-unsaturated aromatic halides, α-(dihalomethyl)benzenemethanols, 5-aryl-2,4-pentadienoic acids, dienoates and dienamides
Naskar, Dinabandhu; Roy, Sujit, Tetrahedron, 2000, 56(10), 1369-1377

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  2-Iodopyridine Solvents: Dichloromethane ;  15 min, -20 °C
1.2 Reagents: Triethylamine ,  Benzeneseleninic acid ,  Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt; 5 min, -20 °C; 5 - 60 min, -20 °C → 25 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  25 °C
リファレンス
Chemoselective α,β-Dehydrogenation of Saturated Amides
Teskey, Christopher J.; Adler, Pauline; Goncalves, Carlos R.; Maulide, Nuno, Angewandte Chemie, 2019, 58(2), 447-451

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  20 h, reflux
リファレンス
Method for synthesis of piperine
, China, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 18 h, rt
リファレンス
Method for synthesizing piperine from 5-(1,2-methylenedioxyphenyl)-2-pentenal by oxidation and condensation
, China, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane
リファレンス
A Short, Efficient, and Stereoselective Synthesis of Piperine and its Analogues
Bauer, Adriano; Nam, Jun-Hyun; Maulide, Nuno, Synlett, 2019, 30(4), 413-416

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  8 h, rt
リファレンス
The development of novel cytochrome P450 2J2 (CYP2J2) inhibitor and the underlying interaction between inhibitor and CYP2J2
Tian, Xiangge; Zhou, Meirong; Ning, Jing; Deng, Xiaopeng; Feng, Lei; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2021, 36(1), 737-748

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  10 min, cooled; rt; 2 h, rt
1.2 Solvents: Dichloromethane ;  2 - 2.5 h, 60 °C
リファレンス
Synthesis, Antimicrobial, Antioxidant and Nematicidal Activity of (2E,4E)-5-(Benzo[d] [1,3]dioxol-5-yl)penta-2,4-dienamides
Wahab, Aneela; Sultana, Amina; Khan, Khalid Mohammed; Sherwani, Sikandar K.; Perveen, Zeba; et al, Journal of the Chemical Society of Pakistan, 2015, 37(5), 1008-1014

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Benzenemethanamine, 4-ethenyl-N,N-diethyl-, polymer with 1,1′-[1,4-butanediylbis… Solvents: 1-Propanol ;  24 h, 80 °C
リファレンス
Chromatography-Free Wittig Reactions using a Bifunctional Polymeric Reagent
Leung, Peter Shu-Wai; Teng, Yan; Toy, Patrick H., Organic Letters, 2010, 12(21), 4996-4999

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Pivalic acid Catalysts: Cupric acetate ,  Palladium diacetate ,  1,1′-[1,2-Ethanediylbis(sulfinyl)]bis[benzene] Solvents: Acetonitrile ;  24 h, 100 °C
リファレンス
Synthesis of conjugated dienes via palladium-catalyzed aerobic dehydrogenation of unsaturated acids and amides
Keerthana, Meledath Sudhakaran; Jeganmohan, Masilamani, Chemical Communications (Cambridge, 2022, 58(63), 8814-8817

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 4 h, rt
1.2 Solvents: Toluene ;  rt; rt → reflux; 16 h, reflux
リファレンス
Environmentally Benign Transamidation Protocol for Weakly Nucleophilic Aromatic Amines with N-Acyl-2-piperidinones: Catalyst-, Additive-, Base- and Solvent-Free Condition
Rajan, Ida Angel Priya Samuel; Subramani, Muthuraman; Pushparathinam, Gopinath; Rajendran, Saravanakumar, Asian Journal of Organic Chemistry, 2022, 11(9),

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: 2,4-Dichloro-6-methoxy-1,3,5-triazine Catalysts: Dabco Solvents: Ethyl acetate ;  30 min, rt
1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ;  30 min, rt; 1 h, rt
リファレンス
Catalytic and Sustainable Amide Bond Formation using a DABCO/Dichlorotriazine System
Adler, Pauline ; Gras, Marion ; Smietana, Michael, ChemCatChem, 2023, 15(10),

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: 1,1-Dimethylethyl 1-(1,1-dimethylethoxy)-2(1H)-isoquinolinecarboxylate Solvents: Dichloromethane ;  30 min, rt
1.2 24 h, rt
リファレンス
Carboxamidation of carboxylic acids with 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) without bases
Saito, Yukako; Ouchi, Hidekazu; Takahata, Hiroki, Tetrahedron, 2008, 64(49), 11129-11135

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt
リファレンス
Synthesis of (E,E)-Dienones and (E,E)-Dienals via Palladium-Catalyzed γ,δ-Dehydrogenation of Enones and Enals
Pan, Gao-Fei; Zhang, Xing-Long; Zhu, Xue-Qing; Guo, Rui-Li; Wang, Yong-Qiang, iScience, 2019, 20, 229-236

Piperine Raw materials

Piperine Preparation Products

Piperine 関連文献

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